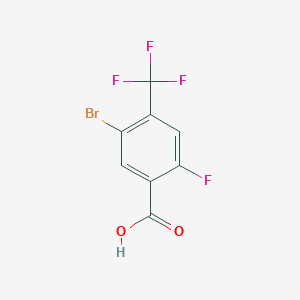

5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-2-fluoro-4-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF4O2/c9-5-1-3(7(14)15)6(10)2-4(5)8(11,12)13/h1-2H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKRBSHQZFMLXRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)C(F)(F)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic Acid: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and fluorinated groups into molecular scaffolds is a cornerstone of rational drug design. These elements can profoundly influence a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] 5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic acid, a highly functionalized aromatic carboxylic acid, represents a quintessential example of such a strategic building block. Its unique substitution pattern—featuring a bromine atom, a fluorine atom, and a trifluoromethyl group—offers a versatile platform for the synthesis of complex therapeutic agents, most notably in the field of oncology. This guide provides a comprehensive overview of its molecular characteristics, a detailed synthesis protocol, and its application in the development of potent enzyme inhibitors.

Molecular Structure and Physicochemical Properties

The structural architecture of this compound is key to its utility. The trifluoromethyl (-CF3) group, a strong electron-withdrawing moiety, significantly impacts the electronic nature of the aromatic ring and enhances the acidity of the carboxylic acid.[2] Furthermore, the -CF3 group is known to improve metabolic stability and increase lipophilicity, which can enhance a drug candidate's membrane permeability and overall pharmacokinetic profile.[2] The bromine atom serves as a crucial handle for synthetic diversification, primarily through palladium-catalyzed cross-coupling reactions, while the fluorine atom further modulates the electronic properties and can participate in specific binding interactions with target proteins.

The definitive structure is confirmed by its CAS number, 1699741-92-8, and can be represented by various chemical notations.

Table 1: Core Molecular Data for this compound

| Identifier | Value | Source |

| CAS Number | 1699741-92-8 | [3] |

| Molecular Formula | C₈H₃BrF₄O₂ | [3] |

| Molecular Weight | 287.01 g/mol | [3] |

| SMILES | O=C(O)c1cc(Br)c(C(F)(F)F)cc1F | [3] |

| InChIKey | SKRBSHQZFMLXRP-UHFFFAOYSA-N | N/A |

Synthesis Protocol: A Validated Pathway

The synthesis of this compound is a multi-step process starting from commercially available materials. The following protocol is adapted from methodologies described in patent literature, ensuring a field-proven and reproducible pathway. Specifically, the synthesis involves the bromination of a fluorinated trifluoromethyl toluene precursor followed by oxidation to the carboxylic acid.

Experimental Workflow Diagram

Caption: Synthetic pathway for this compound.

Step-by-Step Methodology

Part 1: Synthesis of 4-Bromo-1-fluoro-2-(trifluoromethyl)benzene (Intermediate)

-

Reaction Setup: To a solution of 1-fluoro-4-iodo-2-(trifluoromethyl)benzene (1.0 eq) in 2-methyltetrahydrofuran (2-MeTHF), add copper(I) bromide (CuBr, 1.5 eq).

-

Heating: Heat the reaction mixture to 100°C.

-

Monitoring: Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, cool the mixture to room temperature. Filter the solution to remove solid residues. The filtrate, containing the desired product, is typically used directly in the next step without extensive purification.

Causality Insight: The use of CuBr facilitates a halogen exchange reaction (Finkelstein-type), replacing the iodo group with a bromo group. 2-MeTHF is chosen as a higher-boiling and more environmentally benign solvent alternative to THF.

Part 2: Synthesis of this compound (Final Product)

-

Grignard Formation: Cool the solution of 4-bromo-1-fluoro-2-(trifluoromethyl)benzene from the previous step to -15°C. Add isopropylmagnesium chloride (i-PrMgCl, 1.1 eq) dropwise, maintaining the temperature below -10°C. Stir for 1-2 hours at this temperature to ensure complete formation of the Grignard reagent.

-

Carboxylation: Bubble carbon dioxide (CO₂) gas through the reaction mixture for several hours while maintaining the low temperature. The CO₂ reacts with the Grignard reagent to form a magnesium carboxylate salt.

-

Quenching and Acidification: Slowly add aqueous hydrochloric acid (e.g., 2M HCl) to the reaction mixture to quench the reaction and protonate the carboxylate salt.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica gel chromatography to yield pure this compound.

Self-Validation and Trustworthiness: The Grignard reaction is a classic and reliable method for forming carbon-carbon bonds. The low-temperature conditions are critical to prevent side reactions and ensure regioselectivity. The progress of each step is verifiable using standard analytical techniques (TLC, GC-MS, NMR), ensuring the identity and purity of the intermediates and final product.

Application in Drug Development: A Scaffold for PARP Inhibitors

A significant application of this compound is as a key intermediate in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors.[4][5] PARP enzymes are crucial for DNA single-strand break repair. In cancers with mutations in DNA double-strand break repair pathways (e.g., BRCA1/2 mutations), inhibiting PARP leads to an accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.[5]

The described benzoic acid is used to construct the core scaffold of these inhibitors. The carboxylic acid group is typically converted to an amide, linking it to other fragments of the final drug molecule. The bromine atom provides a site for further modification via cross-coupling reactions to build the complex architecture required for potent and selective binding to the PARP enzyme's active site.

Logical Relationship Diagram

Caption: Role of the title compound in the synthesis and action of PARP inhibitors.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for the modern medicinal chemist. Its carefully arranged functional groups provide a robust and versatile starting point for constructing highly complex and potent therapeutic agents. The validated synthesis pathway ensures its accessibility for research and development, while its demonstrated utility in the creation of targeted cancer therapies, such as PARP inhibitors, underscores its importance. As the demand for more effective and selective drugs continues to grow, the role of such intelligently designed building blocks will undoubtedly become even more critical in the future of drug discovery.

References

- 1. CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride - Google Patents [patents.google.com]

- 2. PARP Inhibitors for BRCA1/2 mutation-associated and BRCA-like malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PARP Inhibitors for BRCA1/2 mutation-associated and BRCA-like malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PARP Inhibitors for Ovarian Cancer: Current Indications, Future Combinations, and Novel Assets in Development to Target DNA Damage Repair - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of 5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic acid is a highly functionalized aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a trifluoromethyl group, imparts distinct physicochemical properties that can be leveraged in the design of novel pharmaceuticals and advanced materials. The bromine atom provides a site for cross-coupling reactions, the fluorine atom can modulate acidity and metabolic stability, and the trifluoromethyl group often enhances lipophilicity and binding affinity.[1] A thorough understanding of the solubility and stability of this compound is paramount for its effective handling, formulation, and application.

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of this compound. Due to the limited availability of specific experimental data for this exact molecule, this guide synthesizes information from structurally related compounds and fundamental principles of organic chemistry to provide reliable estimations and procedural guidance.

Physicochemical Properties: An Overview

The solubility and stability of this compound are dictated by the interplay of its constituent functional groups. The carboxylic acid moiety provides a site for hydrogen bonding and deprotonation, influencing its solubility in polar and aqueous media. The aromatic ring, along with the bromine and trifluoromethyl substituents, contributes to its hydrophobic character.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₈H₃BrF₄O₂ | Based on chemical structure |

| Molecular Weight | 287.01 g/mol | Calculated from the molecular formula |

| Appearance | White to off-white solid | Typical for crystalline benzoic acid derivatives |

| pKa | ~2.5 - 3.5 | The electron-withdrawing effects of the fluorine and trifluoromethyl groups are expected to increase the acidity compared to benzoic acid (pKa ~4.2).[2] |

| LogP (Octanol/Water) | > 3 | The presence of the bromine and trifluoromethyl groups is expected to significantly increase the lipophilicity compared to benzoic acid (LogP ~1.87). |

Solubility Profile

The solubility of a compound is a critical parameter for its use in synthesis, purification, and formulation.[3] The "like dissolves like" principle is a useful starting point for predicting solubility.[4]

Aqueous Solubility

The aqueous solubility of this compound is expected to be low, particularly at neutral pH. The large, hydrophobic trifluoromethyl and bromo-substituted aromatic ring will dominate its interaction with water.[5] However, as a carboxylic acid, its solubility will be highly pH-dependent. In alkaline solutions, the carboxylic acid will deprotonate to form the more soluble carboxylate salt.

Solubility in Organic Solvents

Based on the behavior of similar substituted benzoic acids, this compound is anticipated to exhibit good solubility in a range of common organic solvents.[6][7]

| Solvent | Predicted Solubility | Rationale for Prediction |

| Methanol | Soluble | The polar protic nature of methanol can effectively solvate the carboxylic acid group through hydrogen bonding.[7] |

| Ethanol | Soluble | Similar to methanol, ethanol is a polar protic solvent capable of hydrogen bonding.[7] |

| Acetone | Soluble | As a polar aprotic solvent, acetone can act as a hydrogen bond acceptor for the carboxylic acid proton.[7] |

| Acetonitrile | Moderately Soluble | A polar aprotic solvent that is a weaker hydrogen bond acceptor than acetone. |

| Dichloromethane (DCM) | Moderately Soluble | A non-polar aprotic solvent that can solvate the hydrophobic portions of the molecule. |

| Ethyl Acetate | Soluble | A moderately polar aprotic solvent that can engage in dipole-dipole interactions and act as a hydrogen bond acceptor. |

| Toluene | Sparingly Soluble | A non-polar solvent that will primarily interact with the hydrophobic aromatic ring. |

| Hexanes | Insoluble | A non-polar solvent with weak dispersion forces, unlikely to effectively solvate the polar carboxylic acid group. |

Experimental Protocol for Solubility Determination

A robust method for experimentally determining the solubility of this compound is the isothermal equilibrium method.

Step-by-Step Methodology:

-

Preparation of Saturated Solutions: Add an excess of the solid compound to a series of vials, each containing a different solvent.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials to pellet the undissolved solid.

-

Sampling: Carefully withdraw a known volume of the supernatant.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Determine the solubility in units such as mg/mL or mol/L.

Caption: Experimental workflow for determining solubility.

Stability Profile

Understanding the chemical stability of this compound is crucial for its storage, handling, and use in various applications. The primary degradation pathways to consider are thermal, hydrolytic, and photolytic decomposition.

Thermal Stability

Aromatic compounds, in general, exhibit high thermal stability.[8] The presence of strong C-F and C-Br bonds further contributes to the robustness of the molecule. It is anticipated that this compound will be thermally stable under typical laboratory and storage conditions. At elevated temperatures, the most likely degradation pathway is decarboxylation, a common decomposition route for benzoic acids.[9]

Hydrolytic Stability

The hydrolytic stability of the compound will be influenced by pH. The trifluoromethyl group, while generally stable, can be susceptible to hydrolysis under strongly alkaline conditions to form a carboxylic acid.[10] The rest of the molecule, particularly the aromatic core and the bromo and fluoro substituents, is expected to be stable across a wide pH range.

Photostability

Aromatic compounds can be susceptible to photolytic degradation upon exposure to high-energy light, particularly in the UV range. While specific data is unavailable for this compound, it is good practice to store it in amber vials or protected from direct light to minimize the risk of photodegradation.

Experimental Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation studies are essential to identify potential degradation products and pathways.

Step-by-Step Methodology:

-

Sample Preparation: Prepare solutions of the compound in a suitable solvent system (e.g., acetonitrile/water).

-

Stress Conditions: Expose the solutions to a range of stress conditions in separate experiments:

-

Acidic: 0.1 M HCl at a specified temperature (e.g., 60 °C).

-

Basic: 0.1 M NaOH at a specified temperature (e.g., 60 °C).

-

Oxidative: 3% H₂O₂ at room temperature.

-

Thermal: Heat the solid compound and a solution at a high temperature (e.g., 80 °C).

-

Photolytic: Expose a solution to UV light (e.g., 254 nm) and white light.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).

-

Peak Purity and Mass Balance: Assess the purity of the parent peak and calculate the mass balance to account for all components.

Caption: Workflow for a forced degradation study.

Conclusion

This compound is a compound with significant potential, and a clear understanding of its solubility and stability is foundational for its successful application. While specific experimental data remains to be published, the principles of physical organic chemistry and data from analogous structures provide a strong framework for predicting its behavior. It is anticipated to have low aqueous solubility at neutral pH, which can be significantly increased in basic conditions. Good solubility is expected in common polar organic solvents. The compound is likely to exhibit high thermal and hydrolytic stability under neutral and acidic conditions, with potential for hydrolysis of the trifluoromethyl group under strong basic conditions. Standard precautions for light protection are recommended for long-term storage. The experimental protocols outlined in this guide provide a clear path for the empirical determination of these crucial parameters.

References

- 1. WO2000053564A2 - Benzylic halogenation of alkylbenzoic acid esters - Google Patents [patents.google.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. studysmarter.co.uk [studysmarter.co.uk]

- 4. CK12-Foundation [flexbooks.ck12.org]

- 5. quora.com [quora.com]

- 6. pubs.aip.org [pubs.aip.org]

- 7. Page loading... [guidechem.com]

- 8. researchgate.net [researchgate.net]

- 9. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

A Technical Guide to the Spectral Analysis of 5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic acid

This in-depth technical guide provides a comprehensive analysis of the expected spectral data for 5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic acid, a key building block in modern drug discovery and materials science. Designed for researchers, scientists, and drug development professionals, this document elucidates the theoretical underpinnings and practical considerations for acquiring and interpreting its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra.

Introduction: The Significance of this compound

This compound is a highly functionalized aromatic carboxylic acid. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a trifluoromethyl group, imparts specific steric and electronic properties that are highly sought after in medicinal chemistry and agrochemical research. These substituents can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. A thorough understanding of its spectral characteristics is paramount for quality control, reaction monitoring, and structural confirmation in synthetic applications.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Methodology for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for this compound would involve:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a 5 mm NMR tube. The choice of solvent is critical and can influence the chemical shifts, particularly of the acidic proton.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled ¹³C experiment, such as a standard single-pulse experiment with NOE, is typically performed. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer relaxation delay may be necessary.

-

¹⁹F NMR: A one-dimensional fluorine spectrum should be acquired. ¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it excellent for identifying and quantifying fluorinated compounds.[1]

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) for ¹H and ¹³C NMR, and an external standard like CFCl₃ for ¹⁹F NMR.

¹H NMR Spectral Analysis

The ¹H NMR spectrum is expected to show two signals in the aromatic region and one broad signal for the carboxylic acid proton.

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| H-3 | ~8.0 - 8.3 | Doublet (d) | ³J(H-F) ≈ 7-9 Hz |

| H-6 | ~7.8 - 8.1 | Singlet (s) or narrowly split | |

| -COOH | ~10 - 13 | Broad Singlet (br s) |

Rationale:

-

The aromatic protons are deshielded due to the electron-withdrawing nature of the substituents and the aromatic ring current.

-

The proton at the C-3 position is expected to couple with the adjacent fluorine at C-2, resulting in a doublet.

-

The proton at the C-6 position has no adjacent protons, so it would appear as a singlet, although long-range coupling to the fluorine or trifluoromethyl group might cause some broadening or fine splitting.

-

The carboxylic acid proton is highly deshielded and its signal is often broad due to hydrogen bonding and chemical exchange. Its chemical shift is highly dependent on the solvent and concentration.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton. Due to the presence of fluorine, carbon signals will exhibit C-F coupling.

| Carbon | Expected Chemical Shift (ppm) | Expected Multiplicity (due to C-F coupling) |

| -COOH | ~165 - 170 | Singlet (s) |

| C-1 | ~125 - 130 | Doublet (d) |

| C-2 | ~158 - 162 | Doublet (d) of Quartets (q) |

| C-3 | ~115 - 120 | Doublet (d) |

| C-4 | ~130 - 135 | Quartet (q) |

| C-5 | ~120 - 125 | Doublet (d) |

| C-6 | ~135 - 140 | Singlet (s) or finely split |

| -CF₃ | ~120 - 125 | Quartet (q) |

Rationale:

-

The carboxylic acid carbon is the most deshielded carbon.

-

The carbons directly bonded to fluorine (C-2) and the trifluoromethyl group (C-4 and -CF₃) will show characteristic splitting patterns. C-2 will be a doublet due to coupling with the directly attached fluorine and may show further splitting into a quartet due to the trifluoromethyl group. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms.

-

Other aromatic carbons will also show coupling to the fluorine atoms, with the magnitude of the coupling constant (J) decreasing with the number of bonds separating the carbon and fluorine atoms.

¹⁹F NMR Spectral Analysis

The ¹⁹F NMR spectrum is expected to show two distinct signals.

| Fluorine Group | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| C-2 Fluorine | ~ -110 to -130 | Doublet (d) | ³J(F-H) ≈ 7-9 Hz |

| -CF₃ | ~ -60 to -65 | Singlet (s) |

Rationale:

-

The chemical shifts of fluorine are highly sensitive to their electronic environment.[1]

-

The fluorine at C-2 will couple with the adjacent proton at C-3, resulting in a doublet.

-

The three fluorine atoms of the trifluoromethyl group are equivalent and are not expected to show significant coupling to other nuclei in the proton-decoupled ¹⁹F NMR spectrum, thus appearing as a singlet.

Experimental Workflow for NMR Analysis

II. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues about its structure.

Methodology for MS Data Acquisition

-

Ionization Technique: Electrospray ionization (ESI) is a suitable technique for this compound, as the carboxylic acid group can be easily ionized. Both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes should be explored.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is recommended to obtain an accurate mass measurement, which can be used to confirm the elemental composition.

-

Data Analysis: The resulting mass spectrum will show the molecular ion peak and potentially some fragment ions.

Expected Mass Spectrum

The monoisotopic mass of this compound (C₈H₃BrF₄O₂) is approximately 285.92526 Da.[2]

| Ion | Expected m/z | Notes |

| [M]⁺ | ~285.9, 287.9 | The molecular ion peak will show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio). |

| [M+H]⁺ | ~286.9, 288.9 | Protonated molecule, also showing the bromine isotopic pattern. |

| [M-H]⁻ | ~284.9, 286.9 | Deprotonated molecule, also showing the bromine isotopic pattern.[2] |

| [M-COOH]⁺ | ~240.9, 242.9 | A potential fragment corresponding to the loss of the carboxylic acid group. |

Rationale:

-

The presence of bromine is a key diagnostic feature in the mass spectrum, leading to two major peaks for any bromine-containing ion that are separated by approximately 2 m/z units and have nearly equal intensity.

-

High-resolution mass spectrometry can distinguish the exact mass from other potential elemental compositions.

Logical Flow of Mass Spectrometry Analysis

III. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Methodology for IR Data Acquisition

-

Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method. Alternatively, the sample can be prepared as a KBr pellet.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

-

Data Analysis: The absorption bands are analyzed to identify characteristic functional groups.

Expected IR Absorption Bands

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 3300 - 2500 | Broad, Strong |

| C-H stretch (Aromatic) | 3100 - 3000 | Medium |

| C=O stretch (Carboxylic Acid) | 1720 - 1680 | Strong |

| C=C stretch (Aromatic) | 1600 - 1450 | Medium to Weak |

| C-F stretch | 1350 - 1100 | Strong |

| C-Br stretch | 700 - 500 | Medium |

Rationale:

-

The O-H stretch of the carboxylic acid is typically very broad due to hydrogen bonding.[3]

-

The C=O stretch is a very strong and sharp absorption, characteristic of a carbonyl group. Conjugation with the aromatic ring will shift this to a slightly lower wavenumber.

-

The C-F and C-Br stretches will appear in the fingerprint region of the spectrum. The C-F stretches, particularly from the -CF₃ group, are usually very strong.

Conclusion

The comprehensive spectral analysis of this compound through NMR, MS, and IR spectroscopy provides a self-validating system for its structural confirmation and purity assessment. Each technique offers complementary information, and together they form a robust analytical package for any researcher working with this important chemical entity. The predicted data and interpretations in this guide serve as a reliable reference for experimental work.

References

safety, handling, and MSDS for 5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic acid

An In-Depth Technical Guide for Researchers

Subject Matter: 5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic acid

CAS Number: 1699741-92-8 Molecular Formula: C₈H₃BrF₄O₂ Molecular Weight: 287.01 g/mol

A Note on Data Synthesis: Comprehensive safety data for this compound (CAS No. 1699741-92-8) is not extensively published.[1] This guide has been constructed by a Senior Application Scientist, synthesizing verified data from Material Safety Data Sheets (MSDS) of structurally analogous compounds, including halogenated and trifluoromethyl-substituted benzoic acids.[2][3][4][5] This approach allows for a robust and scientifically-grounded risk assessment based on the functional groups present. All recommendations adhere to established best practices for handling halogenated aromatic compounds in a laboratory setting.[6][7]

Section 1: Hazard Identification and Risk Assessment

The primary hazards associated with this class of compounds are irritation to the skin, eyes, and respiratory system.[3][4][5] The combination of a carboxylic acid functional group with electronegative fluorine, bromine, and trifluoromethyl substituents potentiates its irritant properties. The GHS classification is therefore predicated on this reactivity.

1.1 GHS Hazard Classification (Anticipated)

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | 2 |

| Warning | H315: Causes skin irritation.[3] |

| Serious Eye Damage/Eye Irritation | 2A |

| Warning | H319: Causes serious eye irritation.[3] |

| Specific Target Organ Toxicity (Single Exposure) | 3 |

| Warning | H335: May cause respiratory irritation.[3] |

1.2 Causality of Hazards

-

Acidity: The carboxylic acid group is inherently acidic. The electron-withdrawing effects of the fluorine, bromine, and trifluoromethyl groups increase the acidity of the benzoic acid moiety, enhancing its potential to irritate tissues on contact.

-

Halogenation: Halogenated aromatic compounds can cause skin and respiratory irritation.[7] They can defat the skin upon prolonged contact, leading to dermatitis.

-

Particulate Inhalation: As a solid, the compound can form dust.[3] Inhalation of this dust can lead to significant irritation of the nose, throat, and lungs.[8]

Section 2: Safe Handling and Exposure Control

A multi-layered approach to safety, prioritizing engineering controls and supplemented by rigorous personal protective equipment (PPE) and administrative controls, is mandatory.

2.1 Hierarchy of Controls

The following diagram illustrates the most effective sequence for mitigating exposure risk. Engineering controls form the foundation of safe handling.

2.2 Engineering Controls

-

Chemical Fume Hood: All manipulations of the solid compound, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood.[6] This is the most critical control to prevent inhalation of airborne particulates.[8]

-

Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.

-

Proximity of Safety Equipment: An eyewash station and an emergency safety shower must be located in immediate proximity to the workstation.[9]

2.3 Personal Protective Equipment (PPE) The selection of PPE is not merely a checklist; it is a system designed to protect the user from the specific hazards of the compound.

-

Eye and Face Protection: Chemical safety goggles that conform to EN166 or OSHA 29 CFR 1910.133 standards are mandatory.[9] When there is a risk of splashing, a face shield should be worn in addition to goggles.

-

Skin Protection:

-

Gloves: Chemical-resistant gloves (e.g., Nitrile rubber) must be worn.[6] It is crucial to inspect gloves for any signs of degradation or puncture before use. Use proper glove removal technique to avoid contaminating the skin.[2]

-

Lab Coat: A flame-retardant lab coat must be worn and kept fully buttoned.

-

Footwear: Closed-toe shoes are required.

-

-

Respiratory Protection: Under normal use within a fume hood, no additional respiratory protection is required.[10] In the event of a large spill or ventilation failure, a NIOSH-approved respirator with cartridges for organic vapors and particulates may be necessary, but only by trained personnel.[6]

2.4 Handling and Storage Protocol

-

Handling:

-

Storage:

Section 3: Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate harm. All personnel must be familiar with these procedures before beginning work.

3.1 Emergency Response Workflow

3.2 Accidental Release Measures (Spill Protocol)

This protocol is for minor spills that can be safely handled by trained laboratory personnel. For major spills, evacuate the area and contact emergency services.[13]

-

Alert & Secure: Immediately alert others in the area.[14] Restrict access to the spill zone.

-

Ventilate: Ensure the fume hood is operating to capture any dust or vapors.[15]

-

Don PPE: At a minimum, wear a lab coat, safety goggles, and double-nitrile gloves.

-

Contain: Gently cover the spill with an inert absorbent material like vermiculite or sand, working from the outside in to prevent spreading.[11][14] Do NOT use combustible materials like paper towels for initial absorption.

-

Collect: Carefully sweep or scoop the absorbed material into a designated, leak-proof container for hazardous waste.[16] Avoid creating dust.[2]

-

Decontaminate: Wipe the spill area with a cloth dampened with soapy water.[15] Collect the cleaning materials as hazardous waste.

-

Dispose: Seal and label the waste container as "Halogenated Organic Waste" with the full chemical name.[17] Dispose of according to institutional and local regulations.[10]

-

Restock: Replenish all used spill kit materials.[16]

3.3 First-Aid Measures

Immediate action is critical. Show the Safety Data Sheet to the attending medical professional.[2]

-

Inhalation: Move the person to fresh air.[10] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[2]

-

Skin Contact: Immediately remove all contaminated clothing.[17] Flush the affected skin with copious amounts of soap and water for at least 15 minutes.[10] Seek medical attention if irritation persists.[9]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[10] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[2] Rinse the mouth with water and seek immediate medical attention.[14]

3.4 Fire-Fighting Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

-

Hazards from Combustion: Thermal decomposition can produce corrosive and toxic fumes, including carbon oxides, hydrogen bromide, and hydrogen fluoride.[11]

-

Firefighter Protection: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Section 4: Disposal Considerations

Chemical waste must be managed responsibly to protect personnel and the environment.

-

Waste Segregation: Halogenated organic waste must be collected in a separate, designated waste stream from non-halogenated waste.[6]

-

Containerization: Use a robust, leak-proof, and properly labeled container.

-

Disposal: All waste disposal must be handled by a licensed professional waste disposal service and in accordance with all federal, state, and local environmental regulations.[2] Do not let the product enter drains.[2]

References

- 1. CAS#:1699741-92-8 | this compound | Chemsrc [chemsrc.com]

- 2. capotchem.cn [capotchem.cn]

- 3. 5-Bromo-2-(trifluoromethyl)benzoic acid | 654-97-7 [sigmaaldrich.com]

- 4. 5-Fluoro-2-(trifluoromethyl)benzoic acid | C8H4F4O2 | CID 688294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. synquestlabs.com [synquestlabs.com]

- 6. benchchem.com [benchchem.com]

- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 8. ehs.com [ehs.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. labogens.com [labogens.com]

- 13. umanitoba.ca [umanitoba.ca]

- 14. Chemical Spills | Emergency Management [emergency.fsu.edu]

- 15. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]

- 16. 5.4 Chemical Spill Procedures [ehs.cornell.edu]

- 17. ehs.princeton.edu [ehs.princeton.edu]

A Technical Guide to High-Purity 5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic Acid for Researchers and Drug Development Professionals

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of high-purity 5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic acid (CAS No. 1699741-92-8). This guide delves into the commercial supplier landscape, purity considerations, analytical methodologies, and the critical role of this highly functionalized building block in modern medicinal chemistry.

Introduction: A Versatile Scaffold in Drug Discovery

This compound is a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its unique trifunctionalized aromatic ring, featuring a bromine atom, a fluorine atom, and a trifluoromethyl group, offers multiple points for chemical modification, making it a valuable scaffold for the construction of novel therapeutic agents. The presence of the trifluoromethyl group can enhance a molecule's metabolic stability and lipophilicity, while the bromine and fluorine atoms provide handles for various cross-coupling reactions, enabling the synthesis of diverse compound libraries.[1]

Commercial Suppliers and Purity Specifications

A critical first step in any research or development program is the sourcing of high-quality starting materials. For this compound, several commercial suppliers offer various grades of this compound. The table below provides a comparative overview of some of the key suppliers and their stated purity levels. It is important to note that while catalog purities are listed, it is imperative for researchers to request lot-specific Certificates of Analysis (CoA) to obtain precise purity data and impurity profiles.

| Supplier | CAS Number | Stated Purity | Additional Information |

| Aaron Chemicals | 1699741-92-8 | Not specified | Catalog number: AR01BK9J[2] |

| Biosynth | 1699741-92-8 | Not specified | Product code: ZSC74192[3] |

| CymitQuimica | 1699741-92-8 | 95% | Offered in various quantities.[4] |

| Pharmalego | 1699741-92-8 | Not specified | Building block for custom synthesis.[5] |

| Synthonix Corporation (via Sigma-Aldrich) | 1699741-92-8 | Not specified | Product code: SY3H7CF28ED5[6] |

Understanding the Impurity Profile: A Look at Synthetic Routes

The purity of this compound is intrinsically linked to its synthetic route. While specific, proprietary synthesis methods are not always disclosed by suppliers, an understanding of common synthetic strategies for related halogenated benzoic acids can provide insight into potential impurities.

A plausible synthetic pathway could involve the bromination of a 2-fluoro-4-(trifluoromethyl)benzoic acid precursor. In such electrophilic aromatic substitution reactions, regioisomers are common impurities. For instance, bromination at other positions on the aromatic ring could lead to the formation of isomeric impurities.

Another potential route could start from a brominated and fluorinated aniline derivative, which is then converted to the benzoic acid. Incomplete reactions or side reactions at any stage of a multi-step synthesis can introduce impurities. For example, the preparation of the related compound 2-bromo-5-fluorobenzotrifluoride can be achieved through diazotization of 3-trifluoromethyl-4-bromaniline followed by a cracking reaction.[7] Residual starting materials or intermediates from such processes could be present in the final product.

The following diagram illustrates a generalized workflow for assessing and qualifying a commercial supply of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. 1699741-92-8 | MFCD29691075 | this compound [aaronchem.com]

- 3. This compound | 1699741-92-8 | ZSC74192 [biosynth.com]

- 4. This compound [cymitquimica.com]

- 5. Benzoic Acid Building Blocks | Manufacturer and Supplier - Pharmalego [pharmalego.com]

- 6. This compound | 1699741-92-8 [sigmaaldrich.com]

- 7. CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride - Google Patents [patents.google.com]

The Synthetic Challenge: A Guide to 5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Halogenated Aromatic Acid

5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic acid is a highly functionalized aromatic compound of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a carboxylic acid for biological activity and derivatization, a fluorine atom to modulate electronic properties and metabolic stability, a bromine atom for further synthetic transformations, and a trifluoromethyl group to enhance binding affinity and lipophilicity, makes it a valuable building block for the synthesis of complex pharmaceutical intermediates. This guide provides a comprehensive overview of the plausible synthetic routes to this important molecule, grounded in established chemical principles and supported by relevant literature on analogous transformations.

Proposed Synthetic Strategy: Electrophilic Aromatic Substitution

The most direct and logical approach to the synthesis of this compound involves the electrophilic bromination of 2-fluoro-4-(trifluoromethyl)benzoic acid. This strategy is predicated on the directing effects of the substituents on the benzene ring. The carboxylic acid and trifluoromethyl groups are meta-directing and deactivating, while the fluorine atom is ortho-, para-directing and deactivating. In this specific arrangement, the position para to the fluorine atom (C5) is the most activated site for electrophilic attack, making regioselective bromination feasible.

This proposed pathway is supported by literature precedents for the bromination of similar substituted benzoic acids. For instance, the synthesis of 5-bromo-2,4-difluorobenzoic acid is achieved by reacting 2,4-difluorobenzoic acid with a brominating agent in sulfuric acid[1]. Similarly, 5-Bromo-2-fluorobenzoic acid can be prepared by the bromination of 2-fluorobenzoic acid[2].

Visualizing the Synthesis: A Reaction Pathway

Figure 1: Proposed synthetic pathway for this compound via electrophilic bromination.

Key Experimental Considerations and a Plausible Protocol

Table 1: Key Reaction Parameters and Their Rationale

| Parameter | Recommended Condition | Rationale |

| Starting Material | 2-fluoro-4-(trifluoromethyl)benzoic acid | The foundational scaffold for the target molecule. |

| Brominating Agent | N-Bromosuccinimide (NBS) or Bromine (Br₂) | NBS is often preferred for its ease of handling and milder reaction conditions. |

| Solvent/Catalyst | Concentrated Sulfuric Acid | Acts as both a solvent and a catalyst, activating the brominating agent and facilitating the electrophilic substitution. |

| Temperature | 0-25 °C | Lower temperatures are typically employed to control the reaction rate and minimize the formation of byproducts. |

| Reaction Time | 8-16 hours | Sufficient time to ensure complete conversion of the starting material. |

| Work-up | Quenching with water/ice, filtration | The acidic reaction mixture is neutralized and the solid product is isolated. |

| Purification | Recrystallization or column chromatography | To remove any unreacted starting material or isomeric byproducts. |

Step-by-Step Experimental Protocol (Proposed)

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, charge 2-fluoro-4-(trifluoromethyl)benzoic acid and concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice bath.

-

Addition of Brominating Agent: Dissolve N-bromosuccinimide (or bromine) in a minimal amount of concentrated sulfuric acid and add it dropwise to the reaction mixture via the dropping funnel, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 8-16 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. The crude product should precipitate out of the solution.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.

Alternative Synthetic Approaches: A Glimpse into Other Possibilities

One such alternative could involve a Sandmeyer-type reaction starting from a suitably substituted aniline. For example, the synthesis of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester involves the diazotization of an amino group followed by substitution[3]. A similar sequence could potentially be adapted.

Another approach could involve the synthesis of a precursor molecule, such as 2-bromo-5-fluorobenzotrifluoride, which can be prepared via a multi-step sequence involving nitration, reduction, and diazotization/bromination[4][5]. Subsequent carboxylation of this intermediate would lead to the desired product.

Visualization of an Alternative Workflow

Figure 2: A conceptual alternative workflow for the synthesis of the target molecule.

Conclusion: A Versatile Intermediate Within Reach

The synthesis of this compound, while not explicitly detailed in a single source, can be confidently approached through a well-precedented electrophilic bromination of 2-fluoro-4-(trifluoromethyl)benzoic acid. The key to a successful synthesis lies in the careful control of reaction conditions to ensure high regioselectivity and yield. The insights provided in this guide, drawn from analogous chemical transformations, offer a solid foundation for researchers and drug development professionals to produce this valuable and versatile chemical building block for their synthetic endeavors.

References

- 1. CN109438214B - Preparation method of high-purity 5-bromo-2, 4-difluorobenzoic acid - Google Patents [patents.google.com]

- 2. Page loading... [guidechem.com]

- 3. CN111018740B - Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google Patents [patents.google.com]

- 4. CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

The Strategic Incorporation of the Trifluoromethyl Group in Benzoic Acid Derivatives: A Technical Guide for Drug Development Professionals

Abstract

The trifluoromethyl (CF₃) group has become an indispensable tool in modern medicinal chemistry, particularly in the design of benzoic acid derivatives. Its unique electronic and steric properties profoundly influence the physicochemical and pharmacological profiles of parent molecules. This guide provides an in-depth analysis of the multifaceted role of the CF₃ group, offering a technical resource for researchers, scientists, and drug development professionals. We will explore its impact on acidity, lipophilicity, metabolic stability, and target binding, supported by experimental data and established protocols.

Introduction: The Power of Fluorine in Medicinal Chemistry

The introduction of fluorine into organic molecules is a well-established strategy to modulate their properties for pharmaceutical applications.[1] Among the various fluorinated motifs, the trifluoromethyl group stands out for its potent effects on a molecule's electronic nature, conformation, and metabolic fate.[2] When appended to the ubiquitous benzoic acid scaffold, a common fragment in numerous marketed drugs, the CF₃ group offers a powerful lever to fine-tune a compound's journey from a mere active molecule to a viable drug candidate. This guide will dissect the fundamental principles and practical applications of trifluoromethyl substitution on benzoic acid derivatives.

The Trifluoromethyl Group's Influence on Physicochemical Properties

The strategic placement of a trifluoromethyl group on the benzoic acid ring dramatically alters its fundamental physicochemical characteristics, primarily its acidity (pKa) and lipophilicity (logP). These parameters are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Modulation of Acidity (pKa)

The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This property has a significant impact on the acidity of the carboxylic acid moiety.

Causality: The CF₃ group exerts a strong negative inductive effect (-I), pulling electron density away from the aromatic ring and, consequently, from the carboxylic acid group. This withdrawal of electron density stabilizes the resulting carboxylate anion formed upon deprotonation, making the proton more readily donated.[3] A more stable conjugate base corresponds to a stronger acid, which is reflected in a lower pKa value.

The position of the CF₃ group on the benzene ring influences the magnitude of this effect. The inductive effect weakens with distance, so the ortho- and para-positions experience a more pronounced increase in acidity compared to the meta-position.

Table 1: Comparative pKa and logP Values of Trifluoromethylated Benzoic Acid Isomers

| Compound | pKa | logP |

| Benzoic Acid | 4.20 | 1.87 |

| 2-(Trifluoromethyl)benzoic Acid | 3.46[4] | 2.59 |

| 3-(Trifluoromethyl)benzoic Acid | 3.86[4] | 2.56 |

| 4-(Trifluoromethyl)benzoic Acid | 3.69[3] | 2.61 |

Note: pKa and logP values can vary slightly depending on the experimental conditions and prediction methods.

Impact on Lipophilicity (logP)

Lipophilicity, the measure of a compound's affinity for a lipid-like environment, is a crucial factor for membrane permeability and overall bioavailability.[5] The trifluoromethyl group generally increases the lipophilicity of a molecule.

Causality: The fluorine atoms in the CF₃ group are highly hydrophobic. Replacing three hydrogen atoms of a methyl group with fluorine atoms significantly enhances the lipophilic character of the substituent. This increased lipophilicity can improve a drug's ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for central nervous system targets.[6]

Enhancing Metabolic Stability

A significant challenge in drug development is overcoming rapid metabolic degradation, which can lead to a short half-life and reduced efficacy. The trifluoromethyl group is a key tool for enhancing metabolic stability.[6]

Causality: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry.[2] This inherent strength makes the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes, which are major players in drug clearance.[5] By replacing a metabolically vulnerable group, such as a methyl or methoxy group, with a CF₃ group, medicinal chemists can block a "metabolic hotspot" and prolong the drug's duration of action in the body.[2]

Role in Drug-Receptor Interactions

The electronic and steric properties of the trifluoromethyl group can also directly influence how a drug molecule binds to its biological target.

Causality:

-

Electronic Interactions: The strong electron-withdrawing nature of the CF₃ group can alter the electron distribution of the aromatic ring, influencing its ability to participate in π-π stacking or other electronic interactions with amino acid residues in the binding pocket of a protein.[5]

-

Steric Effects: The CF₃ group is bulkier than a hydrogen or fluorine atom and can provide beneficial steric hindrance, promoting a specific conformation of the drug molecule that is optimal for binding. This can lead to increased potency and selectivity for the target receptor or enzyme.[5]

-

Hydrogen Bonding: While not a classic hydrogen bond donor, the fluorine atoms of a CF₃ group can act as weak hydrogen bond acceptors in certain contexts, further contributing to binding affinity.

Synthetic Strategies for Trifluoromethylated Benzoic Acids

The synthesis of trifluoromethylated benzoic acids can be approached through several routes. The choice of method often depends on the desired isomer and the availability of starting materials.

A common strategy involves the trifluoromethylation of a pre-functionalized benzoic acid derivative or a precursor that can be later converted to a carboxylic acid. For instance, the synthesis of 2-(trifluoromethyl)benzoic acid can be achieved through the oxidation of 2-(trifluoromethyl)benzyl alcohol.[7] Another approach involves the reaction of a Grignard reagent derived from a brominated trifluoromethylbenzene with carbon dioxide.[8]

Experimental Protocols

Determination of pKa by Potentiometric Titration

This protocol outlines a standard method for determining the acid dissociation constant (pKa) of a carboxylic acid.

Methodology:

-

Calibration: Calibrate a pH meter using standard buffer solutions of pH 4, 7, and 10.[9]

-

Sample Preparation: Accurately weigh a sample of the trifluoromethylated benzoic acid and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M). Gentle warming may be necessary for dissolution, followed by cooling to room temperature.[10]

-

Titration Setup: Place the sample solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.

-

Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.[9]

-

Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The equivalence point is the point of steepest inflection on the curve. The pKa is the pH at the half-equivalence point.[3]

Diagram 1: Workflow for pKa Determination

Workflow for pKa determination by potentiometric titration.

Determination of logP by the Shake-Flask Method

The shake-flask method is the "gold standard" for experimentally determining the partition coefficient (logP).[11]

Methodology:

-

Phase Saturation: Vigorously mix equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) for a sufficient time to ensure mutual saturation. Allow the phases to separate completely.[12]

-

Sample Preparation: Prepare a stock solution of the trifluoromethylated benzoic acid in a suitable solvent (e.g., DMSO).[13]

-

Partitioning: Add a small aliquot of the stock solution to a known volume of the pre-saturated aqueous phase. Then, add a known volume of the pre-saturated n-octanol.

-

Equilibration: Shake the mixture for a set period (e.g., 2 hours) at a constant temperature (e.g., 25°C) to allow for the compound to partition between the two phases.[14] Let the mixture stand to allow for complete phase separation.

-

Quantification: Carefully separate the two phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).[11]

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Diagram 2: Shake-Flask Method for logP Determination

Overview of the shake-flask method for logP determination.

Conclusion

The trifluoromethyl group is a powerful and versatile substituent in the design of benzoic acid derivatives for drug discovery. Its ability to modulate acidity, increase lipophilicity, enhance metabolic stability, and influence drug-receptor interactions makes it a valuable tool for optimizing the ADME and pharmacodynamic properties of drug candidates.[2][15] A thorough understanding of the principles and applications outlined in this guide will enable researchers to strategically employ the CF₃ group to develop safer and more effective medicines.

References

- 1. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid - Google Patents [patents.google.com]

- 8. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. web.williams.edu [web.williams.edu]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. LogP / LogD shake-flask method [protocols.io]

- 13. researchgate.net [researchgate.net]

- 14. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 15. nbinno.com [nbinno.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Amides from 5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Navigating the Synthesis of Amides from a Highly Functionalized Benzoic Acid

The synthesis of amides is a fundamental transformation in organic chemistry, central to the construction of a vast array of pharmaceuticals, agrochemicals, and materials. The specific starting material, 5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic acid, presents a unique synthetic challenge and opportunity. Its electron-deficient aromatic ring, substituted with a trifluoromethyl group, a fluorine atom, and a bromine atom, significantly influences the reactivity of the carboxylic acid. This guide provides detailed protocols and expert insights into the successful synthesis of amides from this valuable building block, addressing the nuances of its chemical behavior. We will explore two primary, reliable methods: carbodiimide-mediated coupling and conversion to an acyl chloride followed by amination.

The electron-withdrawing nature of the trifluoromethyl and fluoro substituents increases the acidity of the carboxylic acid proton but can decrease the nucleophilicity of the corresponding carboxylate. This electronic environment necessitates careful selection of coupling reagents and reaction conditions to achieve high yields and purity. The presence of multiple halide substituents also offers potential for further functionalization in subsequent synthetic steps, making amides derived from this acid valuable intermediates in drug discovery and development.

This document is designed to be a practical laboratory resource, offering not just step-by-step instructions, but also the underlying chemical principles and troubleshooting advice to empower researchers to confidently and successfully synthesize their target amides.

Method 1: Carbodiimide-Mediated Amide Coupling

Carbodiimide coupling agents are widely used for their mild reaction conditions and broad functional group tolerance.[1] For a substrate like this compound, reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an activating agent like 1-Hydroxybenzotriazole (HOBt) are highly effective.[2][3] The role of HOBt is to form an active ester intermediate, which is less susceptible to side reactions and racemization (in the case of chiral amines) compared to the O-acylisourea intermediate formed with EDC alone.[4][5]

Reaction Mechanism: EDC/HOBt Coupling

The reaction proceeds through a multi-step mechanism. First, the carboxylic acid activates the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate. This intermediate is then intercepted by HOBt to generate an HOBt-ester. Finally, the amine nucleophile attacks the activated ester to yield the desired amide and regenerate HOBt.[2] The urea byproduct from EDC is water-soluble, facilitating its removal during aqueous workup.[6]

Caption: EDC/HOBt mediated amide bond formation workflow.

Detailed Protocol: EDC/HOBt Coupling

Materials:

-

This compound (1.0 equiv)

-

Amine (1.0 - 1.2 equiv)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 - 1.5 equiv)[2]

-

1-Hydroxybenzotriazole (HOBt) (1.2 - 1.5 equiv)[2]

-

Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equiv)

-

Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Standard aqueous workup reagents (e.g., 1M HCl, saturated NaHCO₃, brine)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv).[2]

-

Dissolve the mixture in anhydrous DMF or DCM (to a concentration of approximately 0.1-0.5 M).

-

Cool the reaction mixture to 0 °C in an ice bath with continuous stirring.

-

Add EDC·HCl (1.2 equiv) to the reaction mixture in one portion.[2]

-

Slowly add DIPEA (2.5 equiv) dropwise to the cooled solution.

-

Allow the reaction to slowly warm to room temperature and stir for 4-24 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding water.

-

Dilute the mixture with an organic solvent such as ethyl acetate or DCM.

-

Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.

Method 2: Acyl Chloride Formation Followed by Amination

For less reactive amines or when carbodiimide coupling proves inefficient, conversion of the carboxylic acid to a more reactive acyl chloride is a robust alternative.[7] This two-step procedure involves the initial formation of the acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the amine.[7][] This method is often high-yielding but requires careful handling of the moisture-sensitive acyl chloride intermediate.

Reaction Mechanism: Acyl Chloride Pathway

The carboxylic acid reacts with the chlorinating agent (e.g., thionyl chloride) to form the highly electrophilic acyl chloride. This intermediate then readily reacts with the amine in a nucleophilic acyl substitution reaction to form the amide and hydrochloric acid. A base is required to neutralize the HCl byproduct and drive the reaction to completion.[7]

Caption: Two-step amide synthesis via an acyl chloride intermediate.

Detailed Protocol: Acyl Chloride Formation and Amination

Materials:

-

This compound (1.0 equiv)

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (2.0 - 3.0 equiv)

-

Anhydrous Dichloromethane (DCM) or Toluene

-

Amine (1.0 - 1.2 equiv)

-

Triethylamine (TEA) or Pyridine (2.0 - 3.0 equiv)

-

Standard aqueous workup reagents

Part A: Acyl Chloride Formation

-

In a fume hood, add this compound (1.0 equiv) to a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases.

-

Add anhydrous DCM or toluene, followed by the slow, dropwise addition of thionyl chloride (2.0 equiv). A catalytic amount of DMF can be added to accelerate the reaction with oxalyl chloride.

-

Heat the reaction mixture to reflux (typically 40-80 °C) and maintain for 1-3 hours. Monitor the reaction for the cessation of gas evolution (HCl and SO₂).

-

Once the reaction is complete, carefully remove the excess thionyl chloride and solvent under reduced pressure. It is crucial to ensure all excess chlorinating agent is removed as it can react with the amine in the next step. The resulting acyl chloride is typically used immediately without further purification.

Part B: Amination

-

Dissolve the crude acyl chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve the amine (1.1 equiv) and triethylamine (2.5 equiv) in anhydrous DCM.

-

Slowly add the amine solution dropwise to the stirred acyl chloride solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with water.

-

Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer, filter, and concentrate as described in the previous method.

-

Purify the crude product by flash column chromatography.

Comparative Summary and Reagent Selection

| Parameter | EDC/HOBt Coupling | Acyl Chloride Method |

| Reaction Conditions | Mild (0 °C to room temperature) | Harsher (reflux for acyl chloride formation) |

| Reagent Handling | Relatively easy to handle solids | Moisture-sensitive and corrosive liquids |

| Byproducts | Water-soluble urea | HCl and SO₂ (requires trapping) |

| Substrate Scope | Broad, good for sensitive substrates | Robust, good for unreactive amines |

| Number of Steps | One-pot procedure | Two distinct steps |

Expert Insights on Reagent Selection:

-

For sterically hindered or electron-deficient amines, the acyl chloride method may provide higher yields due to the increased reactivity of the acyl chloride intermediate.[9][10]

-

If the amine or carboxylic acid contains sensitive functional groups that are incompatible with the harsh conditions of acyl chloride formation, the milder EDC/HOBt protocol is the preferred choice.

-

For library synthesis or high-throughput screening where ease of workup is paramount, the EDC/HOBt method is advantageous due to the water-soluble nature of its byproducts.[6]

-

Alternative uronium-based coupling reagents like HATU can also be highly effective, particularly for challenging couplings, often providing faster reaction times.[11][12]

Troubleshooting Common Issues

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Product Formation | Incomplete activation of the carboxylic acid; Low reactivity of the amine; Impure reagents or wet solvents. | Ensure all reagents and solvents are anhydrous. For EDC/HOBt, consider using HATU. For the acyl chloride method, ensure complete conversion to the acyl chloride. |

| Formation of N-acylurea Side Product (EDC method) | The O-acylisourea intermediate rearranges before reacting with the amine.[5] | Ensure an adequate amount of HOBt is used to efficiently trap the O-acylisourea as the active ester. Add the amine as early as possible after the activation step. |

| Low Yield with Acyl Chloride Method | Incomplete formation of the acyl chloride; Hydrolysis of the acyl chloride intermediate; Incomplete reaction with the amine. | Ensure excess chlorinating agent is used and removed completely. Perform the amination step under strictly anhydrous conditions. Consider adding a catalytic amount of DMAP to accelerate the amination. |

| Difficult Purification | Presence of unreacted starting materials or byproducts. | Optimize stoichiometry to ensure complete consumption of the limiting reagent. Perform a thorough aqueous workup to remove water-soluble impurities before chromatography. |

Conclusion

The synthesis of amides from this compound is readily achievable through well-established synthetic methodologies. The choice between carbodiimide-mediated coupling and the acyl chloride pathway depends on the specific properties of the amine coupling partner and the overall synthetic strategy. By understanding the underlying mechanisms and carefully controlling the reaction conditions as outlined in these protocols, researchers can efficiently access a diverse range of amide derivatives from this versatile, highly functionalized building block, paving the way for new discoveries in medicinal chemistry and materials science.

References

- 1. hepatochem.com [hepatochem.com]

- 2. benchchem.com [benchchem.com]

- 3. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]

- 4. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Carbodiimide - Wikipedia [en.wikipedia.org]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. fishersci.it [fishersci.it]

- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 10. blogs.rsc.org [blogs.rsc.org]

- 11. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]

- 12. benchchem.com [benchchem.com]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic acid

Introduction: A Versatile Fluorinated Building Block

5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic acid is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern—featuring a bromine atom for cross-coupling, an ortho-fluorine, and a para-trifluoromethyl group—imparts distinct electronic properties and conformational constraints. The electron-withdrawing nature of the fluoro and trifluoromethyl groups activates the C-Br bond towards oxidative addition in palladium-catalyzed reactions. However, the presence of the ortho-fluoro substituent and the carboxylic acid moiety introduces steric and chemical challenges that necessitate carefully optimized reaction conditions.

This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing this versatile building block. We will delve into the mechanistic rationale behind protocol design and furnish detailed, actionable procedures for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. The protocols herein are synthesized from established principles for electronically and sterically similar substrates, offering a robust starting point for laboratory application.

A Note on the Carboxylic Acid Group

The free carboxylic acid can complicate cross-coupling reactions by reacting with the bases required for the catalytic cycle or by promoting unwanted side reactions such as decarboxylation at elevated temperatures.[1] While some protocols may tolerate the free acid, a common and often necessary strategy is the protection of the carboxylic acid as an ester (e.g., a methyl or ethyl ester). This enhances substrate stability and solubility in organic solvents. A general esterification protocol is provided below.

Protocol: Methyl Esterification of this compound

This procedure converts the carboxylic acid to its corresponding methyl ester, a more robust substrate for many palladium-catalyzed reactions.

Materials:

-

This compound

-

Methanol (MeOH), anhydrous

-

Thionyl chloride (SOCl₂) or Sulfuric acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Ethyl acetate (EtOAc)

-

Brine, saturated aqueous solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 equiv) in anhydrous methanol (approx. 0.1–0.2 M).

-

Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add thionyl chloride (2.0–4.0 equiv) dropwise.[2] Alternatively, a catalytic amount of concentrated sulfuric acid can be used.

-

Reaction: Remove the ice bath and heat the mixture to reflux (approx. 65 °C) for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess methanol.

-

Quenching: Carefully add saturated aqueous NaHCO₃ solution to the residue until the effervescence ceases (pH ~7-8).

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).[2]

-

Washing and Drying: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the methyl ester. The product can be purified by flash column chromatography if necessary.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a powerful method for creating biaryl structures by coupling an organohalide with an organoboron compound.[3][4] For our substrate, the electron-deficient nature of the aromatic ring facilitates the oxidative addition step. The choice of a bulky, electron-rich phosphine ligand is critical to promote both oxidative addition and the subsequent reductive elimination, especially given the steric hindrance from the ortho-fluoro group.[5]

Mechanistic Considerations:

The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) complex. A base is required to activate the boronic acid, forming a boronate species that undergoes transmetalation with the Pd(II) complex. The final step is reductive elimination, which forms the C-C bond and regenerates the Pd(0) catalyst.[3]

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Protocol: Suzuki-Miyaura Coupling of Methyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate

This protocol is optimized for coupling with a generic arylboronic acid.

Reagent Table:

| Reagent | M.W. ( g/mol ) | Equiv. | Amount (for 1 mmol scale) |

|---|---|---|---|

| Methyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate | 303.02 | 1.0 | 303 mg |

| Arylboronic acid | Varies | 1.2 | 1.2 mmol |

| Pd₂(dba)₃ | 915.72 | 0.02 | 18.3 mg |

| SPhos | 410.47 | 0.08 | 32.8 mg |

| K₃PO₄ | 212.27 | 2.0 | 425 mg |

| 1,4-Dioxane/H₂O (4:1) | - | - | 5 mL |

Procedure:

-

Reaction Setup: To a dry Schlenk tube or microwave vial, add Methyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

-

Solvent Addition: Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times. Add the degassed 1,4-dioxane/water solvent mixture via syringe.

-

Reaction: Heat the reaction mixture to 80–100 °C with vigorous stirring for 4–12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water.

-

Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x volumes).

-